

Spectroscopic data (NMR, MS) for 6-Formyl-isoophiopogonanone A

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Compound of Interest

Compound Name: 6-Formyl-isoophiopogonanone A

Cat. No.: B1250278

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A comprehensive analysis of the spectroscopic data for **6-Formyl-isoophiopogonanone A**, a homoisoflavonoid compound isolated from *Ophiopogon japonicus*, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The structural elucidation of **6-Formyl-isoophiopogonanone A** is heavily reliant on NMR and MS data. Below are the summarized spectroscopic details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide the foundational information for the carbon-hydrogen framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **6-Formyl-isoophiopogonanone A**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.35	m	14.0, 4.5
3	2.80	m	
7'	3.15	dd	
7''	2.65	dd	14.0, 10.0
8-CH ₃	2.10	s	8.0
5-OH	13.50	s	
7-OH	Not Reported		
6-CHO	10.20	s	8.0
2'	6.80	d	
5'	6.75	d	
6'	6.70	s	8.0
OCH ₂ O	5.90	s	

Table 2: ¹³C NMR Spectroscopic Data for **6-Formyl-isoophiopogonanone A**

Position	Chemical Shift (δ , ppm)
2	71.5
3	46.0
4	197.0
4a	103.0
5	163.0
6	108.0
6-CHO	192.0
7	165.0
8	105.0
8a	161.0
8-CH ₃	8.0
1'	132.0
2'	110.0
3'	148.0
4'	146.0
5'	122.0
6'	108.5
7'	32.0
OCH ₂ O	101.0

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. For homoisoflavonoids with a C-6 formyl group, a characteristic

fragmentation pattern involves the neutral loss of a carbon monoxide (CO) molecule as the initial step[1].

Table 3: Mass Spectrometry Data for **6-Formyl-isoophiopogonanone A**

Ion	m/z
[M+H] ⁺	357.0923
[M+Na] ⁺	379.0742

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of **6-Formyl-isoophiopogonanone A**.

Isolation of 6-Formyl-isoophiopogonanone A

- **Extraction:** The dried and powdered roots of *Ophiopogon japonicus* are extracted with a suitable solvent, typically methanol or ethanol, at room temperature.
- **Fractionation:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The homoisoflavonoids are typically concentrated in the ethyl acetate fraction.
- **Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **6-Formyl-isoophiopogonanone A**.

NMR Spectroscopy

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

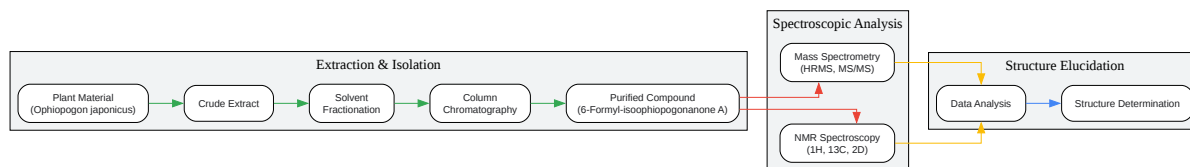
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Referencing:** Chemical shifts are referenced to the residual solvent peak.
- **2D NMR:** To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer, and a soft ionization technique such as Electrospray Ionization (ESI) is used to generate molecular ions with minimal fragmentation.
- **Mass Analysis:** High-resolution mass spectra are acquired using an analyzer such as a Time-of-Flight (TOF) or Orbitrap, which provides accurate mass measurements to determine the elemental composition.
- **Tandem MS (MS/MS):** To study fragmentation patterns, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **6-Formyl-isoophiopogonanone A**.



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References

- 1. Analysis of homoisoflavonoids in Ophiopogon japonicus by HPLC-DAD-ESI-MSn [pubmed.ncbi.nlm.nih.gov]
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